molecular formula C23H29N3O2 B11045607 N-({1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

N-({1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B11045607
M. Wt: 379.5 g/mol
InChI Key: XCHQCRDIXNMPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring, an ethylphenoxy group, and a butyl chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-ethylphenol with butyl bromide to form 4-(4-ethylphenoxy)butane. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carboxaldehyde in the presence of a base to form the benzodiazole derivative. Finally, the benzodiazole derivative is reacted with N-methylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring and the ethylphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzodiazole ring is known to bind to various receptors in the body, influencing biological pathways. The ethylphenoxy group and the butyl chain may also play roles in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide
  • 1-[4-(4-ethylphenoxy)butyl]pyrrolidine
  • {1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol

Uniqueness

N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[[1-[4-(4-ethylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C23H29N3O2/c1-4-19-11-13-20(14-12-19)28-16-8-7-15-26-22-10-6-5-9-21(22)24-23(26)17-25(3)18(2)27/h5-6,9-14H,4,7-8,15-17H2,1-3H3

InChI Key

XCHQCRDIXNMPOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.